Ginsenoside Rg3
説明
ジンセノサイド Rg3 は、アジア諸国で広く使用されている伝統的な薬用植物であるオタネニンジンの根から得られる生物活性化合物です。 この化合物は、抗がん作用、抗炎症作用、神経保護作用など、多様な薬理学的特性で知られています 。 ジンセノサイド Rg3 は、20(S)-ジンセノサイド Rg3 と 20(R)-ジンセノサイド Rg3 の 2 つの立体異性体形で存在します .
科学的研究の応用
Ginsenoside Rg3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of ginsenosides.
Medicine: It has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders
作用機序
ジンセノサイド Rg3 は、複数の分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Ginsenoside Rg3 interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate ROS-mediated PI3K/AKT/mTOR, which is involved in the apoptosis pathway . This compound also enhances the chemosensitivity of tumors to cisplatin by reducing the basal level of nuclear factor erythroid 2-related factor 2-mediated heme oxygenase-1/NAD(P)H quinone oxidoreductase-1 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can attenuate lung inflammation, prevent liver and kidney function damage, mitigate neuroinflammation, prevent cerebral and myocardial ischemia–reperfusion injury, and improve hypertension and diabetes symptoms . In vitro, this compound has been shown to inhibit triglyceride accumulation, subsequently promoting enhanced fatty acid oxidation, as evidenced by the conversion of radiolabeled 3H‐fatty acids into 3H‐H2O with mitochondrial activation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can modulate the expression of non-coding RNAs, such as miRNAs, circular (circ)RNAs and long non-coding RNAs, in various types of tumor types, thereby inhibiting tumorigenesis and progression by regulating the corresponding signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. For example, treatment with this compound led to the inhibition of triglyceride accumulation, subsequently promoting enhanced fatty acid oxidation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, treatment with this compound (2.5 mg/kg, 8 weeks) effectively reversed the LPS‐induced inhibition of brown adipocyte features in C57BL/6 mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to stimulate cytotoxicity and apoptosis of Paclitaxel by preventing nuclear factor kappa B (NF-κB) signaling and regulating Bax/Bcl-2 expression on triple-negative breast cancer .
準備方法
合成経路と反応条件: ジンセノサイド Rg3 は、酸性条件下でのジンセノサイド Rb1 の加水分解によって合成することができます。 たとえば、ジンセノサイド Rb1 の 1% 溶液を、40°C で 12 時間、塩化第二鉄を使用して、ジンセノサイド Rg3 およびその誘導体に転換することができます .
工業的製造方法: ジンセノサイド Rg3 の工業的製造には、通常、白参の蒸煮と乾燥が含まれます。 人参は、密閉容器内で 98°C で 30 時間蒸煮し、乾燥させ、その後さらに 30~45 時間蒸煮して処理されます 。 このプロセスは、他のマイナーなジンセノサイドと共に、ジンセノサイド Rg3 の含有量を選択的に増加させます。
化学反応の分析
反応の種類: ジンセノサイド Rg3 は、加水分解、酸化、およびグリコシル化を含むさまざまな化学反応を受けます。
一般的な試薬と条件:
加水分解: 酢酸などの酸性条件は、ジンセノサイド Rb1 を加水分解してジンセノサイド Rg3 を生成するために一般的に使用されます.
酸化: 酸化条件は、ジンセノサイド Rg3 の構造を変更し、さまざまな誘導体の形成につながる可能性があります。
グリコシル化: 酵素的グリコシル化は、他のジンセノサイドを生成するために、ジンセノサイド Rg3 をさらに修飾することができます。
主な生成物: これらの反応から生成される主な生成物には、ジンセノサイド Rg3 の脱水から得られるジンセノサイド Rg5 とジンセノサイド Rk1 が含まれます .
4. 科学研究への応用
ジンセノサイド Rg3 は、幅広い科学研究への応用を持っています。
化学: ジンセノサイドの化学的特性と反応を研究するためのモデル化合物として使用されます。
生物学: ジンセノサイド Rg3 は、アポトーシスや細胞増殖などの細胞プロセスに対する影響について研究されています.
類似化合物との比較
ジンセノサイド Rg3 は、強力な薬理作用により、ジンセノサイドの中でユニークな存在です。 類似の化合物には以下のようなものがあります。
ジンセノサイド Rb1: ジンセノサイド Rg3 の前駆体であり、抗炎症作用と抗糖尿病作用で知られています.
ジンセノサイド Rg5: 抗がん作用が強化されたジンセノサイド Rg3 の誘導体です.
ジンセノサイド Rh2: 顕著な抗がん作用を持つ別のジンセノサイドです.
ジンセノサイド Rg3 は、その二重の立体異性体形と幅広い生物活性により際立っており、研究と治療の両方の用途において貴重な化合物となっています。
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXIFXNRCLMQCD-JBVRGBGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316982 | |
Record name | Ginsenoside Rg3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14197-60-5 | |
Record name | Ginsenoside Rg3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14197-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Rg3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014197605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside Rg3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14197-60-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GINSENOSIDE RG3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227D367Y57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of ginsenoside Rg3?
A1: this compound (C42H72O13) has a molecular weight of 784.99 g/mol.
Q2: How does this compound interact with its targets to exert its effects?
A2: this compound interacts with various cellular targets, including receptors, enzymes, and signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, it has been shown to:
- Bind to and activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved adiponectin secretion and signaling. []
- Inhibit the phosphorylation of extracellular signal-regulated kinase 2 (ERK2) and elevate cyclic AMP production, contributing to its anti-platelet aggregation properties. [, ]
- Modulate the PI3K/Akt/mTOR signaling pathway, resulting in the suppression of angiogenesis and induction of apoptosis in specific cancer cells. [, ]
- Inhibit the Notch/HES1 pathway, leading to apoptosis and inhibiting the proliferation of lung cancer cells. []
Q3: Does the stereochemistry of this compound influence its biological activity?
A3: Yes, research indicates that the 20(S)-ginsenoside Rg3 isomer exhibits stronger inhibitory effects on cell growth and influences DNA methylation patterns more potently compared to the 20(R)-ginsenoside Rg3 isomer. [, ]
Q4: What is known about the stability of this compound under various conditions?
A4: While specific stability data under various conditions is limited in the provided research, this compound is generally considered stable under normal storage conditions. Further research focusing on its stability in different formulations and environmental conditions would be beneficial. []
Q5: What are the analytical methods used to characterize and quantify this compound?
A5: Various analytical techniques are employed to characterize and quantify this compound, including:
- High-performance liquid chromatography (HPLC) [, ]
- Ultra-performance liquid chromatography coupled with quadrupole-orbitrap mass spectrometry (UPLC-Q-Orbitrap MS) []
Q6: What are the key in vitro and in vivo effects of this compound?
A6: this compound exhibits a diverse range of in vitro and in vivo effects, including:
- Anti-cancer activity: It has demonstrated inhibitory effects on the proliferation, metastasis, and angiogenesis of various cancer cell lines, including lung cancer, colorectal cancer, osteosarcoma, and breast cancer. [, , , , , , , , , , , , , , , , , ]
- Anti-inflammatory effects: Studies have shown its potential to mitigate lipopolysaccharide-induced acute lung injury by reducing pro-inflammatory cytokines and promoting anti-inflammatory mediators. [] It also demonstrates protective effects against omethoate-induced lung injury in rats. []
- Neuroprotective properties: this compound has shown potential in ameliorating Alzheimer's disease by modulating microglial activation and promoting Aβ uptake and clearance. [] It also exhibits neuroprotective effects in models of cerebral ischemia-reperfusion injury. []
- Metabolic regulation: Research suggests that it can reduce lipid accumulation in the liver by inhibiting specific enzymes and activating AMPK. [, ] It also shows therapeutic potential for diabetic cardiomyopathy by improving adiponectin signaling. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。